1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is a chemical compound known for its role as an intermediate in the synthesis of ribavirin, an antiviral medication. This compound is characterized by its unique structure, which includes a ribofuranosyl group attached to a triazole ring, making it a significant molecule in medicinal chemistry .
Preparation Methods
The synthesis of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester involves several steps. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic processes to produce the compound. This method is advantageous due to its efficiency and specificity .
In industrial production, the compound is synthesized through a series of chemical reactions that involve the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol.
Chemical Reactions Analysis
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the production of antiviral drugs, particularly ribavirin, which is used to treat various viral infections .
Mechanism of Action
The mechanism of action of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is primarily related to its role as an intermediate in the synthesis of ribavirin. Ribavirin exerts its antiviral effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine triphosphate (GTP). This inhibition leads to a decrease in the production of viral RNA, thereby preventing viral replication .
Comparison with Similar Compounds
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is similar to other nucleoside analogs, such as ribavirin and its derivatives. it is unique due to its specific structure and the presence of the methyl ester group. This structural difference contributes to its distinct chemical properties and biological activities .
Similar compounds include:
- Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide)
- Viramidine (1-β-D-ribofuranosyl-1,2,4-triazole-3-carbonitryl)
- 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylic acid methyl ester .
Properties
Molecular Formula |
C9H13N3O7 |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 1H-1,2,4-triazol-5-ylmethyl carbonate |
InChI |
InChI=1S/C9H13N3O7/c13-1-4-6(14)7(15)8(18-4)19-9(16)17-2-5-10-3-11-12-5/h3-4,6-8,13-15H,1-2H2,(H,10,11,12)/t4-,6-,7-,8+/m1/s1 |
InChI Key |
HOYRAVSFLFXBCY-JBBNEOJLSA-N |
Isomeric SMILES |
C1=NNC(=N1)COC(=O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=NNC(=N1)COC(=O)OC2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.